(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a novel heterocyclic compound synthesized as a potential anti-inflammatory agent. [] It belongs to a class of compounds known as diazabicyclo[3.2.1]octanes, which have shown promise in various medicinal chemistry applications.
The compound (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a complex bicyclic structure that belongs to the class of diazabicyclo compounds, which are significant in medicinal chemistry due to their potential as beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by inhibiting enzymes that degrade beta-lactam antibiotics. The compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity.
This compound has been referenced in various patents related to pharmaceutical applications, particularly in the development of beta-lactamase inhibitors. Notably, patents such as WO2014200786A1 and WO2017081615A1 describe synthetic routes and applications of this compound in treating bacterial infections and other related therapeutic areas .
Chemical Classification:
The synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide typically involves several key steps, including:
The compound exhibits chirality at specific centers, contributing to its stereoisomeric forms which may influence its biological activity.
The compound can participate in various chemical reactions typical for amides and ethers:
These reactions can be utilized to modify the compound for enhanced efficacy or stability.
The reactivity of the benzyloxy group allows for further functionalization, enabling the development of derivatives with potentially improved pharmacological properties.
The mechanism through which (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide acts as a beta-lactamase inhibitor involves binding to the active site of beta-lactamase enzymes. This binding prevents the enzyme from hydrolyzing beta-lactam antibiotics, thereby preserving their antibacterial activity.
Research indicates that compounds with similar structures exhibit significant inhibitory effects against various beta-lactamases, making them valuable in treating resistant bacterial strains .
The primary application of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide lies in its role as a beta-lactamase inhibitor:
The systematic IUPAC name (1R,2S,5R)-6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide precisely defines this compound’s molecular framework and chiral centers [1] [9]. The name breaks down as follows:
The stereochemical descriptors (1R,2S,5R) are critical, confirming absolute configurations at three chiral centers. This configuration is essential for biological activity, as stereoisomers (e.g., 2S,5S or 2R,5R) exhibit divergent interactions with bacterial enzymes [9]. The SMILES notation NC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OCC1=CC=CC=C1
explicitly encodes this stereochemistry [1]. Per IUPAC rules, the 7-oxo (lactam) group holds priority over the carboxamide, making "7-oxo-1,6-diazabicyclo[3.2.1]octane" the parent hydride [7].
Table 1: Stereochemical Assignments of Key Chiral Centers
Position | Configuration | Functional Group | Structural Impact |
---|---|---|---|
C1 | R | Tertiary amine | Influences ring conformation and N6 basicity |
C2 | S | Carboxamide | Directs hydrogen-bonding interactions |
C5 | R | Methylene bridge | Affects spatial orientation of the lactam (C7=O) |
The molecular formula C₁₄H₁₇N₃O₃ comprises:
The calculated molecular weight is 275.30 g/mol [9]. Minor discrepancies in reported weights (e.g., 276.29 g/mol in [1]) arise from isotopic distributions or salt forms. Key physicochemical properties include:
The sodium salt derivative of the analogous carboxylic acid (C₁₄H₁₅N₂O₄Na) forms a crystalline solid with a monoclinic lattice, validated by X-ray powder diffraction (XRPD) [8]. The XRPD pattern exhibits characteristic peaks at 2θ angles: 4.37°, 4.93°, 6.02°, 8.54°, 14.75°, 16.19°, 17.32°, and 18.39° (±0.2°), confirming long-range order and phase purity [8]. This crystallinity enhances stability: the sodium salt maintains >99.6% purity after 3 months at 25°C, unlike amorphous forms [8]. The diffraction pattern (see Figure 1) arises from:
Table 2: Key XRPD Peaks of the Sodium Salt Derivative
Position (2θ, degrees) | d-Spacing (Å) | Relative Intensity (%) | Assignment |
---|---|---|---|
4.37 ± 0.2 | 20.20 | 100 | (001) lattice plane |
6.02 ± 0.2 | 14.67 | 85 | Interlayer H-bonding network |
8.54 ± 0.2 | 10.35 | 78 | Benzyl stacking |
17.32 ± 0.2 | 5.11 | 92 | Bicyclic ring orientation |
This carboxamide serves as a pivotal synthetic intermediate for β-lactamase inhibitors like Avibactam (non-β-lactam scaffold) [3] [9]. Structurally related derivatives include:
Modifications at C2 (carboxamide vs. carboxylate) or N6 (benzyloxy vs. H) drastically alter bioactivity:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7